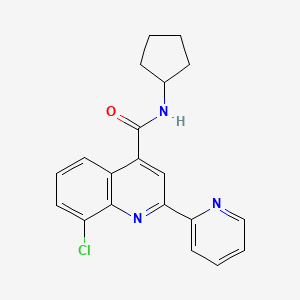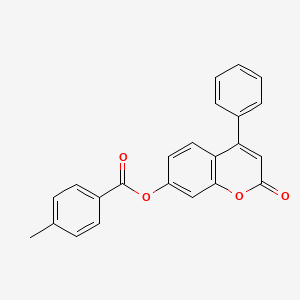![molecular formula C18H26N2O5S B4585628 methyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4585628.png)
methyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to methyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate often involves multi-step chemical reactions that include the formation of piperidine derivatives through complex organic synthesis techniques. For instance, the synthesis of similar compounds has been achieved by one-pot three-component reactions involving starting materials such as aldehydes, malonates, and piperidine, showcasing the versatility and complexity of synthetic approaches in this chemical space (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound has been elucidated through advanced techniques like X-ray crystallography, revealing intricate details about their crystal lattice, hydrogen bonding, and molecular interactions. These studies highlight the importance of hydrogen bonds and C-H…π interactions in stabilizing the molecular structure and influencing the compound's overall properties (Khan et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is influenced by their functional groups. Research on similar compounds shows a variety of chemical reactions, such as 1,3-dipolar cycloadditions, which lead to the formation of sulfonamide derivatives. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential applications (Warren & Knaus, 1987).
Physical Properties Analysis
The physical properties of these compounds, including melting points and solubility, are determined by their molecular structure. For example, the presence of ionic liquid characteristics in related compounds, such as 1-ethyl-1-methyl piperidinium derivatives, affects their melting temperatures and miscibility with other solvents, which is crucial for applications in electrochemical devices (Kim et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly impacted by the compound's functional groups and molecular framework. Studies have shown that modifications to the piperidine moiety can lead to significant changes in biological activity, such as acetylcholinesterase inhibition, highlighting the compound's potential in therapeutic applications (Sugimoto et al., 1990).
Aplicaciones Científicas De Investigación
Crystal Structure and Polymorphism
The crystal structures of compounds closely related to methyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate have been determined, highlighting their potential as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). These studies provide insights into the polymorphism and crystal packing differences among analogues, which are crucial for understanding their stability and interactions in solid form (Mambourg et al., 2021).
Application in Li-ion Batteries
Although not directly related to the exact compound , studies on similar piperidinium compounds, such as 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, have shown good miscibility with carbonate solvents, making them useful as co-solvents in Li-ion batteries. This research indicates the potential of piperidine derivatives in enhancing conductivity and performance in energy storage applications (Kim et al., 2013).
Anticancer Properties
A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including compounds structurally related to the subject compound, to evaluate their anticancer properties. Some derivatives showed promising anticancer activity, suggesting the potential of such compounds in developing new anticancer agents (Rehman et al., 2018).
5-HT(2A) Receptor Antagonists
Research on 4-(Phenylsulfonyl)piperidines, which share structural similarities with the compound , has led to the discovery of novel, selective, and bioavailable 5-HT(2A) receptor antagonists. These findings could contribute to the development of new therapeutic agents for disorders associated with this receptor (Fletcher et al., 2002).
Propiedades
IUPAC Name |
methyl 1-[2-(2-ethyl-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-4-14-7-5-6-8-16(14)20(26(3,23)24)13-17(21)19-11-9-15(10-12-19)18(22)25-2/h5-8,15H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNSPZZFUBPFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N2CCC(CC2)C(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B4585558.png)
![ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4585561.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)
![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)

![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)

![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)
![1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)
![N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4585639.png)
![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)